molecular formula C8H14N5NaO5 B2568780 Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate CAS No. 261506-45-0

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate

Cat. No.: B2568780
CAS No.: 261506-45-0
M. Wt: 283.22
InChI Key: QLLUCCIBZOGWCG-UHFFFAOYSA-N
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Description

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate is a chemical compound with a complex structure. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a purine base linked to an ethanolate group.

Preparation Methods

The synthesis of Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate involves several steps. The primary synthetic route includes the reaction of a purine derivative with an ethanolate group under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, typically in the presence of a catalyst.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate can be compared with similar compounds such as acycloguanosine and other purine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.

References

Properties

IUPAC Name

sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3H,1-2,4H2,(H3,9,11,12,15);;2*1H2/q-1;+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLUCCIBZOGWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N5NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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